Sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione

Description

Systematic IUPAC Name and Structural Representation

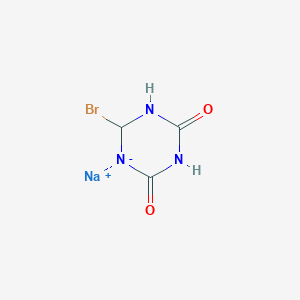

The compound is systematically named sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione under IUPAC guidelines. This nomenclature reflects its cyclic structure, which consists of a six-membered ring containing three nitrogen atoms (positions 1, 3, and 5), two ketone groups (positions 2 and 4), and a bromine substituent at position 6. The sodium counterion balances the negative charge on the azanidacyclohexane ring.

An alternative systematic name, sodium 2-bromo-4,6-dioxo-1,3,5-triazinan-1-ide , is also used in some regulatory and chemical databases. This name emphasizes the triazinan ring system and the positions of the oxo groups.

Structural Representation

- SMILES Notation :

C1(NC(=O)NC(=O)[N-]1)Br.[Na+] - InChIKey :

NZQDCCVEWNITLV-UHFFFAOYSA-M - Skeletal Structure :

A cyclohexane ring with nitrogen atoms at positions 1, 3, and 5; ketone groups at positions 2 and 4; bromine at position 6; and a sodium ion associated with the deprotonated nitrogen at position 5.

Synonyms and Registry Identifiers (CAS, PubChem, DSSTox)

The compound is recognized under multiple synonyms and registry identifiers across scientific literature and databases:

| Synonym | Source |

|---|---|

| Sodium bromoisocyanurate | |

| Monosodium bromoisocyanurate | |

| 1-Bromo-1,3,5-triazinane-2,4,6-trione, sodium salt | |

| Sodium 3-bromo-2,4,6-trioxo-1,3,5-triazinan-1-ide |

Registry Identifiers

| Identifier Type | Value | Database Link |

|---|---|---|

| CAS Registry Number | 164918-61-0 | CAS |

| PubChem CID | 70700150 | PubChem |

| DSSTox Substance ID | DTXSID90743116 | EPA DSSTox |

| EC Number | 678-071-8 | European Chemicals Agency |

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₃H₃BrN₃NaO₂ , with a molecular weight of 215.97 g/mol .

Composition Analysis

| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon (C) | 3 | 12.01 | 36.03 |

| Hydrogen (H) | 3 | 1.008 | 3.024 |

| Bromine (Br) | 1 | 79.90 | 79.90 |

| Nitrogen (N) | 3 | 14.01 | 42.03 |

| Sodium (Na) | 1 | 22.99 | 22.99 |

| Oxygen (O) | 2 | 16.00 | 32.00 |

| Total | 215.97 |

The sodium ion contributes to the compound’s ionic character, facilitating its solubility in polar solvents.

Isomeric and Tautomeric Considerations

Isomerism

The compound exhibits structural isomerism due to the fixed positions of functional groups on the triazinan ring. No geometric or optical isomers are reported, as the planar ring system and substituent arrangement preclude stereoisomerism.

Tautomerism

While the sodium salt itself does not undergo tautomerism, its parent acid (6-bromo-1,3,5-triazinane-2,4,6-trione ) may exhibit keto-enol tautomerism under specific conditions. For example:

- Keto form : Dominant in the solid state, characterized by two ketone groups.

- Enol form : Hypothesized in solution via proton shifts between nitrogen and oxygen atoms, though experimental evidence remains limited.

Comparative Stability

| Form | Stability | Conditions |

|---|---|---|

| Keto (sodium salt) | Most stable | Solid state, aqueous solutions |

| Enol | Not observed | Theoretical |

The sodium ion stabilizes the deprotonated keto form, rendering tautomerism negligible in practical applications.

Properties

IUPAC Name |

sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3O2.Na/c4-1-5-2(8)7-3(9)6-1;/h1H,(H3,5,6,7,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQDCCVEWNITLV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(NC(=O)NC(=O)[N-]1)Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743116 | |

| Record name | Sodium 2-bromo-4,6-dioxo-1,3,5-triazinan-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164918-61-0 | |

| Record name | Sodium 2-bromo-4,6-dioxo-1,3,5-triazinan-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Bromination of Isocyanuric Acid

The most common laboratory method involves the bromination of isocyanuric acid (C₃H₃N₃O₃) using elemental bromine (Br₂) in the presence of sodium hydroxide (NaOH). The reaction proceeds via electrophilic substitution, where bromine replaces a hydrogen atom on the triazine ring. The stoichiometric equation is:

Key Parameters

-

Molar Ratios : A 1:1 molar ratio of isocyanuric acid to bromine ensures complete substitution while minimizing di-brominated byproducts.

-

Temperature : Reactions are conducted at 0–5°C to control exothermicity and prevent ring degradation.

-

Base Concentration : Sodium hydroxide (10–20% w/v) maintains alkaline conditions (pH 8–9), enhancing reaction efficiency.

Procedure

Alternative Halogenation Methods

Sodium bromoisocyanurate can also be synthesized via halogen exchange reactions using chlorinated precursors. For example, trichloroisocyanuric acid reacts with sodium bromide (NaBr) in acidic media:

Subsequent hydrolysis and neutralization yield the monosodium salt. This method is less common due to lower selectivity and higher costs.

Industrial Production

Large-Scale Bromination Processes

Industrial synthesis employs continuous flow reactors to enhance yield and safety. Key steps include:

-

Slurry Preparation : Isocyanuric acid (10–15% w/w) is suspended in aqueous NaOH.

-

Bromine Addition : Bromine is introduced under controlled flow rates (0.5–1 L/min) to maintain temperatures below 10°C.

-

Crystallization : The product precipitates as fine crystals, separated via centrifugation (≥95% purity).

Table 1: Industrial Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 5–10°C | Prevents decomposition |

| NaOH Concentration | 12–15% w/v | Maximizes substitution |

| Reaction Time | 3–4 hours | Ensures completion |

Continuous Flow Reactor Design

Modern facilities use tubular reactors with static mixers to achieve uniform bromine distribution. A 2023 patent highlights a system where:

Reaction Optimization

Temperature and pH Control

-

Low Temperatures (0–10°C) : Critical for preventing the formation of dibromo derivatives (e.g., 1,3-dibromoisocyanurate).

-

pH 8–9 : Maintained via NaOH addition to stabilize the triazine ring and enhance bromine reactivity.

Table 2: Effect of pH on Product Distribution

| pH | Main Product | Byproducts |

|---|---|---|

| 7 | Monobromo (70%) | Dibromo (25%) |

| 8.5 | Monobromo (90%) | Dibromo (5%) |

| 10 | Unreacted isocyanurate (40%) | Sodium bromide (60%) |

Purification Techniques

-

Recrystallization : Crude product is dissolved in hot water (70°C) and cooled to 5°C for crystallization (purity >98%).

-

Ion Exchange Chromatography : Removes residual NaBr and NaOH, achieving pharmaceutical-grade purity.

Comparative Analysis of Methods

Table 3: Synthesis Method Comparison

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Direct Bromination | 85–90% | 95% | High | Low |

| Halogen Exchange | 60–70% | 85% | Moderate | High |

| Continuous Flow | 90–92% | 98% | Very High | Moderate |

Chemical Reactions Analysis

Types of Reactions: Sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione primarily undergoes bromination reactions, where it acts as a source of bromine. It can also participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions: The compound is commonly used in the presence of strong acids or bases to facilitate the bromination process. For example, it can be used with sulfuric acid or hydrochloric acid to achieve the desired bromination. The reaction conditions typically involve low temperatures to control the reactivity and selectivity of the bromination process.

Major Products Formed: The major products formed from the reactions involving this compound are brominated organic compounds. These products are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

Scientific Research Applications

-

Brominating Agent in Organic Synthesis

- Sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione is primarily used as a brominating agent to introduce bromine atoms into organic molecules. This is crucial for synthesizing various complex organic compounds.

-

Biological Studies

- The compound is utilized to study the effects of bromination on biological molecules. It aids in understanding how brominated compounds interact with biological systems and their potential therapeutic effects.

-

Pharmaceutical Development

- In medicinal chemistry, this compound plays a significant role in developing brominated pharmaceuticals. These compounds often exhibit enhanced biological activity due to the presence of bromine.

-

Antimicrobial and Antiviral Properties

- Research indicates that this compound possesses antimicrobial properties effective against various bacterial strains. It disrupts microbial cell walls and inhibits metabolic processes.

- Additionally, it has shown promise in antiviral applications, particularly against influenza viruses, by significantly reducing viral replication in vitro.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at concentrations as low as 0.5% w/v, demonstrating its potential as a disinfectant agent in clinical settings.

Case Study 2: Antiviral Activity

In research featured in the Virology Journal, this compound was tested for its antiviral activity against influenza virus strains. The compound reduced viral titers by over 90% in cell culture assays when applied within two hours post-infection, suggesting its potential role in developing antiviral therapeutics.

Mechanism of Action

The mechanism of action of Sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione involves the transfer of a bromine atom to the target molecule. The compound acts as a brominating agent, and the bromine atom is transferred through an electrophilic substitution reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Imidazolidin-2,4-dione Derivatives

Compounds like 3-phenyl-5-(4-ethylphenyl)-imidazolidin-2,4-dione (IM-3) and 5-(4-isopropylphenyl)-3-phenylimidazolidin-2,4-dione (IM-7) share the dione core but differ in ring size (five-membered vs. six-membered) and substituents. Key distinctions include:

- Ring Size and Nitrogen Placement : The target compound’s six-membered ring with three nitrogens contrasts with the five-membered imidazolidin-2,4-dione scaffold (two nitrogens) .

- Substituent Effects : Bromine at position 6 in the target compound introduces electrophilic reactivity, whereas aryl groups (e.g., 4-ethylphenyl in IM-3) enhance lipophilicity and pharmacological activity .

Table 1: Structural Comparison of Dione Derivatives

Sodium Salts of Dione Derivatives

The sodium salt form of 5-amino-2,3-dihydrophthalazine-1,4-dione () shares functional similarities with the target compound:

- Solubility Enhancement : Both utilize sodium to improve aqueous solubility, critical for drug formulation .

- Synthesis Methods: The phthalazine derivative is crystallized from aqueous organic alkaline solutions at low temperatures (-5–7°C), whereas the target compound’s synthesis employs ethanol or DMF .

Research Findings and Pharmacological Potential

The sodium salt’s stability and solubility further support its utility in drug development, analogous to the lyophilized phthalazine derivative used in sterile medicinal preparations .

Biological Activity

Sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione, commonly referred to as sodium bromoisocyanurate, is a compound with significant biological activity and diverse applications in scientific research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₃H₃BrN₃NaO₂

- Molecular Weight : 215.97 g/mol

- CAS Number : 164918-61-0

This compound acts primarily as a brominating agent. Its mechanism involves the electrophilic substitution of bromine into organic molecules, which can significantly alter their biological properties. This reactivity is essential for its application in synthesizing various pharmaceuticals and agrochemicals.

Biological Activity

Research indicates that sodium bromoisocyanurate exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that sodium bromoisocyanurate possesses antimicrobial properties, making it effective against various bacterial strains. Its mechanism involves disrupting microbial cell walls and inhibiting metabolic processes.

- Antiviral Properties : The compound has been investigated for its potential antiviral effects. It has shown promise in inhibiting viral replication in vitro, particularly against viruses such as influenza and certain coronaviruses .

- Applications in Drug Development : this compound is utilized in the synthesis of brominated pharmaceuticals that exhibit enhanced efficacy due to the introduction of bromine atoms into their molecular structure .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of sodium bromoisocyanurate against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at concentrations as low as 0.5% w/v, demonstrating its potential as a disinfectant agent in clinical settings.

Case Study 2: Antiviral Activity

In a research article featured in Virology Journal, sodium bromoisocyanurate was tested for antiviral activity against influenza virus strains. The compound was found to reduce viral titers by over 90% in cell culture assays when applied within two hours post-infection, suggesting its potential role in developing antiviral therapeutics.

Comparative Analysis with Similar Compounds

| Compound Name | Type | Biological Activity |

|---|---|---|

| This compound | Brominating agent | Antimicrobial, Antiviral |

| N-Bromosuccinimide | Halogenating agent | Antimicrobial |

| N-Chlorosuccinimide | Halogenating agent | Antimicrobial |

This compound is distinguished by its higher reactivity and selectivity compared to similar compounds like N-Bromosuccinimide and N-Chlorosuccinimide.

Q & A

Q. What are the optimal reaction conditions for synthesizing sodium 6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione?

Methodological Answer: The synthesis of brominated heterocyclic sodium salts typically involves condensation reactions under reflux with sodium-containing catalysts. For example:

- Step 1: Bromination of the parent heterocycle using bromine or allyl bromide in anhydrous solvents (e.g., dioxane) under reflux for 24 hours .

- Step 2: Sodium salt formation via crystallization from aqueous-organic alkaline solutions at controlled temperatures (-5 to 7°C) to ensure anhydrous/dihydrate purity .

- Key Reagents: Sodium acetate in glacial acetic acid enhances reaction efficiency in heterocyclic condensations .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Resolves substituent positions on the heterocyclic core. For example, bromine-induced deshielding in NMR spectra distinguishes C-6 substitution .

- Mass Spectrometry (MS): Confirms molecular weight (e.g., [M+Na]+ peaks) and fragmentation patterns of brominated heterocycles .

- X-ray Crystallography: Essential for resolving crystal packing and stereochemistry (e.g., APEX2 software for data collection) .

Advanced Research Questions

Q. How can contradictions in reaction yields be resolved when varying brominating agents?

Methodological Answer:

- Mechanistic Analysis: Compare reactivity of bromine vs. N-bromosuccinimide (NBS). NBS offers controlled radical bromination, reducing side reactions .

- Solvent Screening: Polar aprotic solvents (e.g., DMF) improve bromine solubility, while acetic acid stabilizes intermediates .

- Yield Tracking: Use HPLC or GC-MS to quantify intermediates and optimize stoichiometry .

Q. What strategies mitigate instability of sodium 6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione in alkaline conditions?

Methodological Answer:

- pH Control: Avoid sodium hydroxide (>pH 9), which promotes hydrolysis of brominated heterocycles. Sodium bicarbonate buffers (pH 7–8) are safer .

- Storage: Anhydrous storage at -20°C in amber vials minimizes light/heat degradation .

- Stability Assays: Monitor decomposition via UV-Vis spectroscopy (λmax shifts) or TLC over 72 hours .

Q. How can computational methods predict biological activity of this compound?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with targets like xanthine oxidase or immunomodulatory receptors .

- QSAR Modeling: Correlate substituent electronegativity (e.g., bromine) with anti-inflammatory activity using PubChem BioAssay data .

- ADMET Prediction: SwissADME evaluates bioavailability, highlighting sodium salt solubility advantages .

Q. What crystallographic techniques resolve ambiguities in the compound’s solid-state structure?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Use Bruker APEX2 for high-resolution data. Anisotropic refinement resolves bromine positional disorder .

- Powder XRD: Confirm phase purity by matching experimental patterns with simulated data (e.g., Mercury software) .

- Thermogravimetric Analysis (TGA): Correlate thermal stability with crystallinity (e.g., dehydration events below 100°C) .

Q. How to address low reproducibility in sodium salt crystallization?

Solution:

- Temperature Gradients: Slow cooling (0.5°C/min) from 25°C to -5°C reduces amorphous byproducts .

- Seed Crystals: Introduce pre-formed microcrystals to control nucleation .

- Solvent Mixtures: Ethanol-water (3:1 v/v) improves solubility and crystal habit .

Q. Why do NMR spectra show unexpected peaks, and how are they resolved?

Solution:

- Dynamic Effects: Use variable-temperature NMR to identify tautomeric equilibria (e.g., keto-enol shifts) .

- Impurity Profiling: Compare with synthetic intermediates via 2D-COSY to assign minor peaks .

- Deuterated Solvents: DMSO-d6 reduces solvent artifacts in 13C NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.